N-cyclohexyl-4-ethylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
920280-66-6 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h12-15H,2-11H2,1H3 |
InChI Key |
GULBXYISZYUQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 4 Ethylcyclohexan 1 Amine and Its Core Cyclohexylamine Scaffolds
Classical Organic Synthesis Approaches
Classical methods remain a cornerstone for the synthesis of amines, offering robust and well-established procedures. These often involve stoichiometric reagents and proceed through discrete, well-understood intermediates.
Reductive amination is arguably the most direct and widely employed method for synthesizing N-substituted cyclohexylamines. This reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of N-cyclohexyl-4-ethylcyclohexan-1-amine, this would involve the reaction of 4-ethylcyclohexanone (B1329521) with cyclohexylamine (B46788).
The choice of reducing agent is critical for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly mild and selective reagents favored for this transformation. organic-chemistry.orgorgsyn.org The reaction is often catalyzed by a weak acid to facilitate the initial imine formation. A general procedure using sodium cyanoborohydride is experimentally simple and applicable to a wide range of amines and carbonyl compounds. orgsyn.org
Alternatively, the reduction can be achieved via catalytic hydrogenation, where the imine intermediate is reduced with hydrogen gas over a metal catalyst, a method that overlaps with catalytic synthesis routes.
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727) (MeOH) | Mild and selective; effective at acidic pH. | orgsyn.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Very mild; tolerates a wide range of functional groups; no need for pH control. | organic-chemistry.org |
| Hydrogen (H2) with Metal Catalyst (e.g., Pd/C, Raney Ni) | Ethanol (EtOH), Methanol (MeOH) | High atom economy; can be performed in one pot. | koreascience.krgoogle.com |
| Polymethylhydrosiloxane (PMHS) with SnCl2 | Methanol (MeOH) | Inexpensive and effective for aromatic amines. | organic-chemistry.org |
An alternative classical route is the N-alkylation of a primary amine with an appropriate alkylating agent. In this context, one could synthesize the target compound by reacting 4-ethylcyclohexylamine with a cyclohexyl halide or a cyclohexyl sulfonate (e.g., tosylate or mesylate). This method, however, can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired secondary amine product.
A more controlled, two-step approach involves initial acylation followed by reduction. Here, 4-ethylcyclohexylamine could be reacted with cyclohexanecarbonyl chloride to form an amide, N-(4-ethylcyclohexyl)cyclohexanecarboxamide. This stable intermediate can then be reduced to the target secondary amine, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This method avoids the issue of over-alkylation and generally provides high yields of the desired product.
Catalytic Synthesis Routes
Catalytic methods are increasingly favored due to their efficiency, high atom economy, and milder reaction conditions compared to classical approaches. These routes often rely on transition metal catalysts to facilitate key bond-forming steps.
Modern organic synthesis has seen the development of powerful transition metal-catalyzed reactions for C-N bond formation, such as the Buchwald-Hartwig amination. While primarily applied to aryl halides, related methodologies can be adapted for alkyl substrates. A more relevant catalytic approach for this specific target is "hydrogen borrowing" or "hydrogen auto-transfer," where an alcohol is temporarily oxidized in situ to a carbonyl compound, which then undergoes reductive amination with an amine. google.com For example, 4-ethylcyclohexanol (B27859) could react with cyclohexylamine in the presence of a ruthenium or iridium catalyst. The catalyst facilitates the oxidation of the alcohol to 4-ethylcyclohexanone, which then reacts with the amine and is subsequently reduced by the hydrogen equivalents "borrowed" during the initial oxidation step.
A recent study highlighted a reductive cross-amination using heterogeneous Rh/Pt bimetallic nanoparticles, which provides N-alkylated cyclohexylamine derivatives under mild conditions. organic-chemistry.org This method involves the partial hydrogenation of an aniline (B41778) or nitroarene derivative to generate an imine intermediate that then reacts with an alkylamine. organic-chemistry.org
As mentioned previously, catalytic hydrogenation is a key step in many reductive amination protocols. This process can be considered a standalone catalytic route when the imine or enamine intermediate is formed first and then subjected to hydrogenation. The one-pot synthesis of cyclohexylamine from nitrobenzene (B124822) over a Pd0.5Ru0.5-PVP catalyst demonstrates the power of this approach, where both nitro group reduction and aromatic ring hydrogenation occur. rsc.org Similarly, the reaction between 4-ethylcyclohexanone and cyclohexylamine can be performed in the presence of a catalyst like Raney Nickel, Palladium, or Platinum under a hydrogen atmosphere to directly yield this compound. mdpi.comgoogle.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the reaction's efficiency and selectivity, including the stereochemical outcome (cis/trans ratio) of the final product. google.com
| Catalyst | Substrate | Key Features | Reference |
|---|---|---|---|
| Raney Nickel (Raney Ni) | Oximes, Imines | Cost-effective and highly active for hydrogenation of C=N bonds. | mdpi.com |
| Palladium on Carbon (Pd/C) | Imines, Nitroarenes | Versatile catalyst, effective for various reductions. | koreascience.kr |
| Ruthenium (Ru) based | Benzene, Anilines | Effective for aromatic ring hydrogenation. A Ru-V2O5/MCM-41 catalyst was developed for direct synthesis from benzene. | globethesis.com |
| Copper-Chromium-Lanthanum (Cu-Cr-La) | Cyclohexanone + Ammonia (B1221849) | Used in industrial reductive amination processes. | koreascience.kr |
| Rhodium/Platinum (Rh/Pt) Nanoparticles | Anilines + Alkylamines | Enables reductive cross-amination under mild conditions. | organic-chemistry.org |
Biocatalytic Synthesis and Stereocontrol
The synthesis of chiral amines, particularly those built upon a cyclohexylamine framework, is of significant interest in the pharmaceutical and agrochemical industries. nih.gov Biocatalysis, the use of natural catalysts like enzymes, offers an environmentally benign and highly selective alternative to traditional chemical methods for producing these valuable compounds. diva-portal.orgnih.gov This section explores enzymatic strategies for the stereocontrolled synthesis of this compound and related cyclohexylamine structures, focusing on stereoselective amination, enzymatic resolution, and methods for processing hydrophobic substrates.
Application of Amine Transaminases for Stereoselective Amination
Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are powerful biocatalytic tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high stereoselectivity, making them ideal for establishing the desired chirality in the cyclohexylamine core. diva-portal.orgnih.gov
The potential of ω-transaminases has been investigated for the amination of various functionalized cyclic ketones. researchgate.net For instance, the amination of 2-methylcyclohexanone (B44802) has been studied in detail, where different stereoselectivities were observed depending on the specific transaminase used. The ω-TAm from Chromobacterium violaceum (CV-TAm) was found to produce 2-methylcyclohexylamine (B147291) with complete stereoselectivity at the (1S)-amine position and a high preference (up to 24:1) for the cis-isomer. researchgate.net This highlights the ability of enzymes to control multiple stereocenters simultaneously.
Research has also focused on transaminase-catalyzed routes for producing trans-4-substituted cyclohexane-1-amines, which are key structural elements in pharmaceuticals like cariprazine. researchgate.net By selecting the appropriate transaminase, it is possible to achieve either the diastereotope-selective amination of a 4-substituted cyclohexanone or the diastereomer-selective deamination of an existing cis/trans-amine mixture to enrich the desired trans-isomer. researchgate.net The success of these methodologies relies on screening and identifying transaminases that exhibit the required substrate specificity and stereoselectivity for the target cyclohexanone scaffold. researchgate.netresearchgate.net While the direct amination of 4-ethylcyclohexanone to form the primary amine precursor of this compound is a feasible application of this technology, specific enzyme screening and process optimization would be required.
| Enzyme | Substrate | Product | Observed Selectivity | Reference |
|---|---|---|---|---|
| ω-TAm from Chromobacterium violaceum (CV-TAm) | 2-Methylcyclohexanone | 2-Methylcyclohexylamine | Complete stereoselectivity at (1S)-amine position; up to 24:1 for cis-isomer. | researchgate.net |
| Various Transaminases | 4-Substituted Cyclohexanones | trans-4-Substituted Cyclohexane-1-amines | High diastereopurity (de > 99%) achievable via selective deamination of the cis-isomer. | researchgate.net |
Enzymatic Deracemization and Kinetic Resolution of Cyclohexylamines
When a racemic mixture of a chiral amine is produced, enzymatic methods can be employed to isolate a single enantiomer. Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster with an enzyme, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org A more advanced strategy is deracemization, which theoretically allows for the conversion of 100% of a racemic mixture into a single, desired enantiomer. researchgate.net
A key enzyme in this field is Cyclohexylamine Oxidase (CHAO), a flavoprotein originally discovered in Brevibacterium oxydans IH-35A. researchgate.net This enzyme carries out the oxidative deamination of cyclohexylamine to cyclohexanone. researchgate.net CHAO exhibits high activity towards a range of cycloalkyl primary amines and shows strong stereoselectivity, typically oxidizing the (S)-enantiomer while leaving the (R)-enantiomer untouched. researchgate.netcdnsciencepub.com This selectivity forms the basis for the kinetic resolution of various racemic amines, yielding enantiomerically pure (R)-amines. cdnsciencepub.comresearchgate.net
To achieve deracemization, the CHAO-catalyzed oxidation is combined with a non-selective reducing agent, such as a borane-ammonia complex. cdnsciencepub.comnih.gov In this system, the CHAO selectively oxidizes the unwanted (S)-enantiomer to the corresponding ketone. The reducing agent then converts this ketone intermediate back into the racemic amine, allowing the enzyme to again consume the (S)-enantiomer. Over time, this cycle enriches the desired (R)-enantiomer, leading to high yields and excellent enantiomeric excess. cdnsciencepub.comnih.gov This "Turner-deracemization" strategy has been successfully applied to produce the (R)-enantiomer of compounds like 1-aminotetraline in good yields (73-76%). nih.gov Protein engineering efforts have also created CHAO mutants with enhanced activity towards a broader range of substrates. nih.govacs.org
| Process | Enzyme System | Substrate Example | Result | Reference |
|---|---|---|---|---|
| Kinetic Resolution | CHAO (recombinant whole cells or crude extracts) | α-Methylbenzylamine | Enantiopure (R)-amine isolated in 38-42% yield. | cdnsciencepub.com |
| Deracemization | CHAO + Borane-ammonia complex | Various primary amines | Excellent enantiomeric ratios (>99:1) and good isolated yields (62%-75%) of (R)-amines. | cdnsciencepub.com |
| Deracemization | Wild-type CHAO or L353M mutant + Borane-ammonia complex | 1-Aminotetraline | (R)-enantiomer obtained in good yield (73-76%). | nih.gov |
Development of Disperse Systems for Hydrophobic Substrate Biotransformation
Substituted cyclohexylamines, such as this compound, are often hydrophobic (water-repelling) molecules. This property poses a challenge for biocatalysis, as many enzymes function optimally in aqueous environments. The low solubility of hydrophobic substrates in water can lead to poor accessibility to the enzyme's active site and consequently low reaction rates. To overcome this, specialized reaction setups known as disperse systems are developed.
One common approach is the use of a two-phase system, where the enzymatic reaction occurs in an aqueous phase while the hydrophobic substrate and product reside in a separate, immiscible organic solvent phase (e.g., n-hexane). mdpi.com This setup acts as a reservoir for the substrate, which partitions into the aqueous phase in small amounts, gets converted by the enzyme, and then the product moves back into the organic phase. This strategy prevents substrate and product inhibition and facilitates easier product recovery. For example, a segmented water-hexane flow system has been effectively used in the biocatalytic processing of hydrophobic substituted cyclohexanols. mdpi.com
Another innovative strategy involves modifying the enzyme's immediate environment through surface display technology. nih.gov A hydrophobic cell surface display (HCSD) system has been constructed where an enzyme is fused to proteins on the outer membrane of a host cell, like E. coli. This system can also expose hydrophobic proteins that alter the surface tension at the cell-water interface, reducing the contact angle on a hydrophobic surface and improving the interaction between the enzyme and a bulky, water-insoluble substrate. nih.gov Such systems can enhance the degradation rate of hydrophobic polymers and demonstrate the potential of cell surface engineering to create robust, whole-cell catalysts for challenging biotransformations. nih.gov
Reaction Chemistry and Mechanistic Studies of N Cyclohexyl 4 Ethylcyclohexan 1 Amine
Amination Reactions and Derivatives Formation
The nitrogen atom in N-cyclohexyl-4-ethylcyclohexan-1-amine, with its lone pair of electrons, serves as a nucleophilic center, readily participating in a variety of amination reactions and facilitating the formation of diverse derivatives.
Electrophilic Aminating Agent Reactivity
The reaction of this compound with electrophilic aminating agents is a key method for the introduction of additional nitrogen-containing functional groups. While specific studies on this exact compound are not extensively documented in publicly available literature, the general reactivity of secondary amines suggests that it would react with agents like chloramine (B81541) or O-acylhydroxylamines. Such reactions would be expected to yield hydrazine (B178648) or more complex amine derivatives, respectively. The steric hindrance posed by the two cyclohexyl groups likely influences the reaction rates and conditions required for efficient transformation.
Nucleophilic Substitution Pathways
As a nucleophile, this compound can participate in nucleophilic substitution reactions. It is anticipated to react with alkyl halides, epoxides, and other electrophilic substrates. The lone pair on the nitrogen atom attacks the electrophilic carbon, displacing a leaving group and forming a new carbon-nitrogen bond. This leads to the formation of quaternary ammonium (B1175870) salts or more highly substituted amine derivatives. The specific pathways, whether following an SN1 or SN2 mechanism, would be dependent on the nature of the electrophile, the solvent, and the reaction conditions.
Oxidation and Reduction Processes
The chemical structure of this compound allows for a range of oxidation and reduction reactions, targeting either the amine functionality or the cyclohexyl rings.
Regioselective Oxidation to Carbonyl or Carboxylic Acid Moieties
Reductive Transformations to Secondary Amine Products
Given that this compound is already a secondary amine, reductive transformations would primarily apply to derivatives of this compound. For instance, if the amine were first oxidized to an iminium ion or an enamine, subsequent reduction would regenerate a secondary or tertiary amine. Similarly, if functional groups on the cyclohexyl rings were introduced and subsequently reduced, this would lead to new secondary amine products with modified ring structures.
Mechanisms of Key Chemical Transformations
The mechanisms governing the reactions of this compound are fundamental to controlling product formation and optimizing reaction conditions.
In electrophilic amination, the reaction would likely proceed through a nucleophilic attack of the amine's nitrogen on the electrophilic nitrogen of the aminating agent. The specific transition states and intermediates would be influenced by the steric bulk of the cyclohexyl groups.
For nucleophilic substitution reactions, the mechanism would be dictated by the substrate. With primary alkyl halides, an SN2 mechanism is expected, involving a backside attack by the amine. With tertiary substrates, an SN1 pathway, proceeding through a carbocation intermediate, would be more likely.
The mechanisms for oxidation and reduction would be highly dependent on the reagents employed. For example, oxidation could involve single-electron transfer (SET) processes or hydride abstraction, while reductions could proceed via catalytic hydrogenation or hydride transfer from a reducing agent.
Due to the limited specific research on this compound, a detailed, data-rich analysis of its reaction chemistry and mechanistic pathways is not possible at this time. The information presented here is based on the general principles of organic chemistry and the known reactivity of analogous secondary amines. Further experimental investigation is required to fully elucidate the chemical behavior of this specific compound.
Investigation of Reaction Pathways in C-N Bond Formation
The construction of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. For a secondary amine like this compound, a primary pathway for its synthesis is reductive amination. mdpi.comorganic-chemistry.org This method involves the reaction of a ketone with a primary amine in the presence of a reducing agent.
Specifically, this compound can be synthesized via the reductive amination of 4-ethylcyclohexanone (B1329521) with cyclohexylamine (B46788). The reaction proceeds through the formation of an intermediate imine (or the corresponding enamine), which is then reduced to the final secondary amine product. researchgate.net
Reaction Scheme: 4-Ethylcyclohexanone + Cyclohexylamine ⇌ N-(4-ethylcyclohexylidene)cyclohexan-1-amine (Imine Intermediate) + H₂O N-(4-ethylcyclohexylidene)cyclohexan-1-amine + [H] → this compound
A variety of reducing agents can be employed for this transformation. Mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine intermediate over the ketone starting material. orgsyn.org Alternatively, catalytic hydrogenation using metal catalysts such as Nickel, Platinum, or Palladium on a carbon support (e.g., Pd/C) with a hydrogen source is a common industrial method. google.com
Another significant pathway for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org This cross-coupling reaction typically involves an aryl halide or triflate and an amine. While classically used for forming aryl-amine bonds, modifications can allow for the coupling of cycloalkyl partners. This pathway would involve reacting a cyclohexyl halide (e.g., 4-ethylcyclohexyl bromide) with cyclohexylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often involves sterically hindered biarylphosphines to promote the desired reaction steps. rsc.orgorganic-chemistry.org
Study of Intermediates and Transition States in Cyclohexyl Ring Transformations
The transformations involving this compound and its analogs are governed by specific intermediates and transition states. While direct experimental studies on this exact molecule are not prevalent, mechanistic insights can be drawn from related systems.
One relevant transformation is the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) and ammonia (B1221849), a process that shares structural similarities with the target molecule. icm.edu.pl This reaction, often catalyzed by metals like nickel, proceeds through key intermediates. The proposed mechanism involves the initial dehydrogenation of cyclohexylamine to form cyclohexylideneamine, an imine. This reactive imine can then condense with another molecule of cyclohexylamine to form an aminal intermediate (N-cyclohexylcyclohexane-1,1-diamine), which subsequently eliminates ammonia to yield N-cyclohexylidenecyclohexanamine. Hydrogenation of this final imine produces dicyclohexylamine. icm.edu.pl These steps highlight the potential for imine-enamine tautomerism and the role of imines as central intermediates in the transformation of N-substituted cyclohexylamines.
Computational chemistry provides a powerful tool for elucidating the structures and energies of transient species like transition states. labcompare.come3s-conferences.org For reactions involving cyclohexyl rings, such as radical cyclizations or rearrangements, density functional theory (DFT) calculations can be used to model the potential energy surface. researchgate.net These studies help identify the lowest energy pathways and explain stereochemical outcomes by comparing the energies of different transition state conformations (e.g., chair-like vs. boat-like). e3s-conferences.org For a molecule like this compound, computational studies could model processes like ring inversion, oxidation, or fragmentation by calculating the activation energies associated with the relevant transition states.
Stability and Degradation Pathways (Chemical Perspective)
The chemical stability of this compound is influenced by its structure as a secondary, non-aromatic (aliphatic) cyclic amine. Generally, cyclic amines exhibit greater thermal and oxidative stability compared to their linear counterparts. researchgate.net This enhanced stability can be attributed to the rigid ring structure which can hinder certain degradation pathways.
Oxidative degradation is a primary pathway for the breakdown of amines. This process can be initiated by atmospheric oxygen, especially in the presence of heat, light, or metal catalysts. For secondary amines, oxidation can occur at the C-H bonds alpha to the nitrogen atom. This can lead to the formation of radicals, which can then participate in a cascade of reactions, potentially resulting in ring opening or the formation of various oxidation products like amides or smaller carbonyl compounds. chemrxiv.orgresearchgate.net Studies on the structurally similar dicyclohexylamine show that it is degraded in the atmosphere by photochemically produced hydroxyl radicals, with a calculated half-life of a few hours. oecd.org
Thermal degradation occurs at elevated temperatures and can proceed in the absence of oxygen. Pathways may include dehydrogenation, as seen in the disproportionation of cyclohexylamine, leading to the formation of imines. researchgate.net At higher temperatures, C-N and C-C bond cleavage can occur, leading to fragmentation of the molecule into smaller, more volatile compounds. The presence of the two cyclohexyl rings in this compound provides a degree of thermal stability.
Hydrolytic stability is also a key factor. Under typical environmental pH conditions, the C-N bond in a saturated secondary amine like this compound is generally stable against hydrolysis. However, in strongly acidic media, the amine nitrogen can be protonated, which may influence its reactivity but does not typically lead to C-N bond cleavage without other harsh conditions. nih.gov Biodegradation studies on dicyclohexylamine have shown that it is readily biodegradable by activated sludge, suggesting that microbial action is a likely environmental degradation pathway for structurally related compounds. oecd.orgnih.gov
Derivatization Strategies and Analog Design Based on N Cyclohexyl 4 Ethylcyclohexan 1 Amine Scaffold
Synthesis of N-Substituted Derivatives
The secondary amine group is the primary site for chemical modification on the N-cyclohexyl-4-ethylcyclohexan-1-amine scaffold. Its nucleophilicity allows for the straightforward introduction of a diverse array of substituents, enabling the fine-tuning of the molecule's properties.
The direct alkylation or acylation of the nitrogen atom is a fundamental strategy for modifying the scaffold. Introducing different N-substituents can profoundly impact steric hindrance, basicity, and intermolecular interactions, thereby altering the compound's solubility, receptor binding affinity, and metabolic stability.
One common approach is direct N-alkylation. This can be achieved using alkyl halides, mesylates, or tosylates. An innovative and more sustainable method known as "hydrogen borrowing" allows for the direct alkylation of amines using alcohols, which is advantageous as it reduces the number of synthetic steps and avoids highly reactive starting materials. google.com For instance, reacting the amine with various substituted benzyl (B1604629) alcohols or other alkyl alcohols under catalytic conditions can yield a library of derivatives with systematically varied properties. The choice of the N-substituent is critical; for example, introducing a small alkyl group like methyl or ethyl may subtly increase lipophilicity, while adding a larger group like a benzyl or a substituted phenyl ring can introduce potential for new intermolecular interactions, such as pi-stacking.
| N-Substituent | Reagent Type | Synthetic Method | Potential Property Modification |
| Methyl, Ethyl | Alkyl Halide / Alcohol | Direct Alkylation / Hydrogen Borrowing | Increased lipophilicity, minor steric impact |
| Benzyl | Benzyl Halide / Alcohol | Direct Alkylation / Hydrogen Borrowing | Increased steric bulk, potential for π-π interactions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Protection Reaction | Decreased basicity, amine protection for further synthesis |
| Substituted Phenyl | Aryl Halide | Buchwald-Hartwig Amination | Introduction of electronic effects, hydrogen bonding potential |
Converting the secondary amine to other nitrogen-containing functional groups, such as amides and ureas, is a powerful strategy for modulating molecular properties. These conversions replace the basic nitrogen with a neutral, planar amide or urea (B33335) group, which can act as both a hydrogen bond donor and acceptor. This change dramatically alters the electronic and steric profile of the original amine.
Amide formation is typically achieved by reacting the this compound with an acyl chloride, anhydride (B1165640), or carboxylic acid (using a coupling agent). For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) readily yields the corresponding N-acetyl derivative (an acetamide). vedantu.com This transformation neutralizes the amine's basicity and introduces a carbonyl group capable of strong hydrogen bonding.
Similarly, ureas can be synthesized. One route involves treating the amine with an isocyanate. Alternatively, a two-step process can be employed where the amine is first reacted with an activating agent like carbonyldiimidazole (CDI) to form an imidazolide (B1226674) intermediate. google.com This intermediate is then reacted with another amine to form the final urea product. google.com This method was utilized in the synthesis of Cariprazine, where a related cyclohexylamine (B46788) derivative was converted into its N',N'-dimethylurea analog. google.com
| Original Functionality | Target Functionality | Typical Reagents | Key Structural Change |
| Secondary Amine | Amide | Acetyl Chloride, Pyridine | Introduction of a planar, neutral carbonyl group; loss of basicity |
| Secondary Amine | Urea | Isocyanate or CDI followed by a primary/secondary amine | Introduction of a hydrogen bond donor/acceptor group; loss of basicity |
| Secondary Amine | Sulfonamide | Sulfonyl Chloride | Introduction of a tetrahedral sulfonyl group; acidic N-H proton |
Incorporation into Complex Molecular Architectures
The this compound scaffold is not only a substrate for simple derivatization but also a valuable building block for constructing more complex, multi-component molecular systems.
The scaffold can be readily incorporated into larger, multi-ring systems, which are common in pharmacologically active compounds. The amine serves as a reactive handle to link the cyclohexyl moiety to other cyclic structures, such as piperazine, piperidine, or other heterocyclic rings. google.com
The structure of this compound is well-suited for the design of bitopic ligands—molecules designed to simultaneously interact with two distinct binding sites on a biological target. The scaffold can serve as a central linker connecting two different pharmacophores. One pharmacophore can be attached via derivatization of the amine, while the other can be introduced by modifying the ethyl group at the 4-position of the cyclohexane (B81311) ring.
The development of Cariprazine again provides a relevant model. The molecule links a 2,3-dichlorophenylpiperazine moiety (which targets the primary binding site of dopamine (B1211576) D2/D3 receptors) to an N',N'-dimethylurea group (which interacts with a secondary or allosteric site) via the central cyclohexyl ring. google.com This bitopic interaction is thought to contribute to its unique pharmacological profile as a D3-preferring D2/D3 partial agonist. The this compound scaffold provides the necessary framework to position these two functional ends at an optimal distance and orientation for dual-site binding.
Structure-Reactivity Relationship Studies in Derived Systems
Understanding the relationship between the structure of a derivative and its chemical reactivity or biological activity is crucial for rational drug design. For systems derived from the this compound scaffold, structure-reactivity relationships (SRRs) are explored by systematically modifying different parts of the molecule and evaluating the impact.
In the context of pharmacologically active analogs like Cariprazine, key structural features determine its activity. Studies leading to its development implicitly explored these relationships:
The N-Substituent: The choice of the N',N'-dimethylurea group is critical for its partial agonist activity. Replacing this with other amides, sulfonamides, or simple alkyl groups would significantly alter the hydrogen bonding capacity and electronic properties, thereby changing its interaction with the receptor's secondary binding pocket.
The Cyclohexane Spacer: The trans-conformation of the 1,4-substituted cyclohexane ring is essential for maintaining the correct spatial distance and orientation between the two pharmacophoric ends of the molecule. google.com The cis-isomer would fold the molecule into a different shape, likely disrupting its ability to bind effectively to both receptor sites.
The Terminal Ring System: The 2,3-dichloro substitution on the terminal phenylpiperazine ring is optimized for affinity and selectivity towards D2 and D3 receptors. Altering the substitution pattern (e.g., moving the chlorines to positions 2,4- or 3,4-) or replacing the phenyl ring with another aromatic system would modulate this interaction.
By systematically synthesizing and testing analogs with variations at these key positions, researchers can map the structure-activity landscape and optimize molecules for desired properties such as potency, selectivity, and metabolic stability.
Advanced Characterization Techniques in N Cyclohexyl 4 Ethylcyclohexan 1 Amine Research
High-Resolution Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of N-cyclohexyl-4-ethylcyclohexan-1-amine. These techniques provide detailed information regarding the compound's connectivity, functional groups, and molecular weight.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For this compound, which contains multiple stereocenters, advanced NMR techniques are critical for unambiguous stereochemical assignment.
Detailed research findings from 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments would be necessary to map the proton and carbon environments within the molecule. For instance, the coupling constants observed in the ¹H NMR spectrum would help in elucidating the relative stereochemistry of the substituents on both cyclohexane (B81311) rings (cis/trans isomerism). The conformational preferences of the rings (chair, boat, or twist-boat) and the orientation of the ethyl and cyclohexylamino groups (axial vs. equatorial) could be inferred from these coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
Currently, specific NMR data for this compound is not extensively available in public scientific literature, which highlights an area for future research. However, based on the analysis of related structures like 4-ethylcyclohexan-1-amine, one can predict the expected chemical shifts. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH-NH) | ~50-60 |
| C2, C6 (CH2 adjacent to CH-NH) | ~30-40 |
| C3, C5 (CH2) | ~25-35 |
| C4 (CH-CH2CH3) | ~35-45 |
| Ethyl-CH2 | ~20-30 |
| Ethyl-CH3 | ~10-15 |
| C1' (CH-NH, second ring) | ~50-60 |
| C2', C6' (CH2, second ring) | ~30-40 |
| C3', C5' (CH2, second ring) | ~25-35 |
| C4' (CH2, second ring) | ~25-35 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₄H₂₇N), HRMS would confirm its molecular formula by providing an exact mass measurement.
Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing information about its structural components. Characteristic fragments for this compound would likely arise from the cleavage of the C-N bond, and fragmentation of the cyclohexane rings. Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. While mass spectrometry data for the closely related dicyclohexylamine (B1670486) is available, specific high-resolution data for the title compound is not presently found in comprehensive databases. nist.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive as experimental data is not publicly available)
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]+• | C₁₄H₂₇N | 209.2143 |
| [M+H]+ | C₁₄H₂₈N | 210.2222 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features.
The N-H stretch of the secondary amine would be expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and ethyl groups would be observed just below 3000 cm⁻¹. Furthermore, C-N stretching vibrations can typically be found in the 1000-1200 cm⁻¹ region. The absence of other characteristic bands (like C=O or O-H) would confirm the purity of the amine. IR spectra for similar compounds like 4-ethylcyclohexan-1-amine are available and provide a basis for these expected values. nih.gov
X-ray Crystallography and Solid-State Analysis
While spectroscopic methods provide data on the molecule in solution or the gas phase, X-ray crystallography offers a definitive view of the molecule's structure in the solid state.
Determination of Absolute Stereochemistry and Crystal Packing
For a crystalline derivative of this compound, single-crystal X-ray diffraction could provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry of all chiral centers. This technique would precisely measure bond lengths, bond angles, and torsion angles, offering an exact portrait of the molecule's conformation as it exists in the crystal lattice. This would definitively resolve the cis/trans relationships of the substituents on the cyclohexane rings.
Analysis of Supramolecular Interactions in Solid State
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal, a study known as crystal packing. This analysis is crucial for understanding the supramolecular interactions, such as hydrogen bonding, that govern the solid-state properties of the compound. For this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule. The study of these interactions is vital for understanding physical properties like melting point, solubility, and crystal morphology.
As of now, there are no published crystallographic studies for this compound, representing a significant gap in the comprehensive characterization of this compound.
Chromatographic Method Development for Research Applications
Development of HPLC and LC-MS Methods for Purity and Isomer Separation
The analysis of this compound, a secondary alicyclic amine, necessitates robust chromatographic methods to assess its purity and resolve its various isomers. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to these analytical challenges, providing the framework for both quantitative purity assessment and qualitative identification of related substances. nih.gov
For routine purity analysis, reverse-phase (RP) HPLC is the most common approach. sielc.com The separation is typically achieved on a nonpolar stationary phase, such as a C8 or C18 column, with a polar mobile phase. nih.gov The mobile phase generally consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. Due to the basic nature of the amine group in this compound, peak tailing can be a significant issue. To counteract this, an acidic modifier is often added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks. Formic acid is a common choice as it is compatible with mass spectrometry detectors. sielc.com
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an indispensable tool for identifying impurities and degradation products. amazonaws.com Using a soft ionization source like electrospray ionization (ESI), the parent molecule can be detected, typically as the protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the elemental composition determination of unknown impurities. rsc.org
The structural complexity of this compound presents a significant challenge in separating its stereoisomers. The 4-ethylcyclohexyl ring can exist in cis and trans configurations, and if the synthesis is not stereospecific, a mixture of diastereomers will be present. The resolution of these isomers requires specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have been successfully used for the enantioseparation of a wide range of chiral compounds, including amines. nih.gov The separation on these columns can be performed under various modes, including normal-phase, polar organic, or reversed-phase, depending on the specific isomers and the column used. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | HPLC system coupled with a Single Quadrupole or High-Resolution Mass Spectrometer |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 500 |
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV Detector |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized Chiral Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
Gas Chromatography Techniques for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, the direct analysis of amines like this compound by GC is often problematic. vt.edu The high polarity and basicity of the secondary amine group can lead to strong interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape (tailing) and potential decomposition of the analyte. nih.gov
To overcome these challenges, a derivatization step is essential. nih.gov Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior. nih.govresearchgate.net Acylation is one of the most widely used derivatization procedures for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable N-trifluoroacetyl derivative. This process effectively masks the active hydrogen on the nitrogen atom, reducing polarity and improving volatility.
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). Separation is typically performed on a low-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-1). cfsre.org The GC-MS system provides not only retention time data for quantification but also mass spectra that serve as a chemical fingerprint for unequivocal identification. The fragmentation pattern observed in the electron ionization (EI) mass spectrum of the derivative can be used to confirm the structure of the original molecule.
| Parameter | Condition |
|---|---|
| Derivatization Step | React sample with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent (e.g., Ethyl Acetate) at 60 °C for 30 minutes. |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | DB-1 or DB-5 type (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 550 |
Stereochemical and Conformational Analysis of N Cyclohexyl 4 Ethylcyclohexan 1 Amine
Diastereomeric and Enantiomeric Purity Assessment Methods
The presence of two stereocenters in N-cyclohexyl-4-ethylcyclohexan-1-amine, at the C1 and C4 positions of the cyclohexane (B81311) ring, gives rise to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The assessment of the purity of these stereoisomers is paramount for any application.
Chromatographic and Spectroscopic Methods for Chiral Resolution
The separation of the enantiomers of this compound can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for resolving enantiomeric mixtures of cyclic amines. Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amines. The choice of the mobile phase and the specific chiral column is critical and is typically determined empirically to achieve optimal separation.
Gas chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric resolution of volatile amine derivatives. Deratization of the amine with a suitable chiral or achiral reagent might be necessary to improve its volatility and chromatographic behavior.
Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for assessing diastereomeric purity. The different spatial arrangement of the substituents in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. The use of chiral shift reagents can also aid in the differentiation of enantiomers by inducing chemical shift differences between them.
Strategies for Absolute Configuration Determination
Determining the absolute configuration of the stereocenters in this compound is essential for a complete stereochemical description. Single-crystal X-ray crystallography is the most definitive method for this purpose. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of the atoms can be determined, unequivocally establishing the absolute configuration. researchgate.net This technique, however, is contingent on the ability to grow suitable single crystals.
In the absence of a crystal structure, the absolute configuration can often be determined by derivatizing the amine with a chiral reagent of known absolute configuration to form diastereomers. The stereochemistry of the newly formed diastereomers can then be analyzed by methods such as NMR spectroscopy or X-ray crystallography, and by knowing the configuration of the chiral auxiliary, the configuration of the original amine can be deduced.
Conformational Preferences and Dynamics of the Cyclohexane Ring
Axial and Equatorial Isomerism and Energy Differences
For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents due to the avoidance of unfavorable 1,3-diaxial interactions. msu.edulibretexts.org These are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring. libretexts.org
In the case of trans-N-cyclohexyl-4-ethylcyclohexan-1-amine, the most stable conformation will have both the N-cyclohexyl and the 4-ethyl groups in equatorial positions. In the cis-isomer, one substituent must be axial while the other is equatorial. Given that the N-cyclohexyl group is bulkier than the ethyl group, the conformation where the N-cyclohexyl group is equatorial and the ethyl group is axial would be favored.
Table 1: Estimated Conformational Energies
| Substituent | A-Value (kcal/mol) | % Equatorial (at 25 °C) |
|---|---|---|
| Ethyl | ~1.8 | ~96% |
Ring Inversion Dynamics and Barriers
The two chair conformations of a cyclohexane ring can interconvert through a process known as ring inversion or chair flip. masterorganicchemistry.com This process has a significant energy barrier due to high-energy transition states like the half-chair and twist-boat conformations. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. The presence of substituents can affect the height of this barrier. For this compound, the significant energy difference between the more stable and less stable conformers means that at any given time, the vast majority of molecules will be in the lower energy state. The rate of ring inversion will be temperature-dependent.
Influence of Substituents on Molecular Geometry
The N-cyclohexyl and 4-ethyl substituents have a profound influence on the molecular geometry of the core cyclohexane ring. The preference of these bulky groups for the equatorial position helps to "lock" the cyclohexane ring into a specific chair conformation.
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry of N Cyclohexyl 4 Ethylcyclohexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent stability of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of electron distribution, molecular orbital energies, and conformational preferences.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic properties of molecules. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), key electronic and structural parameters for N-cyclohexyl-4-ethylcyclohexan-1-amine can be elucidated.
DFT optimizations would likely reveal that the most stable ground state geometry involves both cyclohexane (B81311) rings in a chair conformation. The substituents—the ethyl group on one ring and the cyclohexylamino group on the other—would preferentially occupy equatorial positions to minimize steric hindrance. This arrangement avoids unfavorable 1,3-diaxial interactions.
Key ground state properties that can be calculated using DFT are summarized in the table below. These values are hypothetical and represent the type of data generated in a typical DFT study.
| Property | Predicted Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -Y eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | +Z eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and electronic stability. |
| Dipole Moment | ~1.2 Debye | Reflects the overall polarity of the molecule arising from the amine group. |
The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its role as the primary site for electrophilic attack. The LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-H bonds.
Ab Initio Calculations for Conformational Analysis
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for exploring the potential energy surface and conformational landscape of a molecule. For this compound, these calculations are crucial for determining the relative energies of different conformers.
The primary conformational flexibility arises from the chair-boat-twist interconversions of the two cyclohexane rings and the rotation around the C-N bond. There are four main stereoisomers to consider based on the cis/trans relationship of the substituents on each ring.
A detailed conformational analysis would involve calculating the energies of various isomers, such as the trans-diequatorial, trans-diaxial, cis-axial-equatorial, and cis-equatorial-axial conformers. The trans-diequatorial conformer is anticipated to be the most stable due to the minimization of steric strain. The energy differences between these conformers provide insight into the conformational preferences and the barriers to ring inversion.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| trans-diequatorial | 0.00 | >99 |
| trans-diaxial | ~5.5 | <0.1 |
| cis-equatorial-axial | ~2.1 | ~1 |
| cis-axial-equatorial | ~2.1 | ~1 |
Note: These values are illustrative and based on typical A-values for ethyl and amino groups on a cyclohexane ring.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule explores different conformations at a given temperature.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model potential chemical reactions involving this compound and to analyze the transition states of these reactions. A common reaction for secondary amines is N-alkylation or N-acylation.
For example, the reaction pathway for the methylation of the amine group with methyl iodide could be modeled. This would involve identifying the structures of the reactants, the transition state, and the products. Transition state theory calculations would then be used to determine the activation energy of the reaction. The transition state would likely feature a trigonal bipyramidal geometry around the nitrogen atom as it forms a new bond with the methyl group and the N-H bond begins to break. Such modeling provides valuable insights into the reactivity and kinetic stability of the molecule.
Ligand-Receptor Interaction Modeling (Non-biological/clinical context)
In a non-biological context, modeling the interaction of this compound with a chemical receptor, such as a metal ion or a solid surface, can elucidate its binding motifs. The amine group is the primary site for such interactions.
| Interaction Type | Key Atom/Group | Potential Binding Partner | Computational Method |
| Coordination | Nitrogen (lone pair) | Metal Ions (e.g., Cu²⁺, Zn²⁺) | DFT |
| Hydrogen Bonding | N-H group | Anionic species, surfaces with H-bond acceptors | DFT, MD |
| Van der Waals | Cyclohexyl/Ethyl groups | Lipophilic surfaces, host molecules | MD |
Applications of N Cyclohexyl 4 Ethylcyclohexan 1 Amine in Chemical Science and Technology
Role as a Synthetic Intermediate and Building Block
In the Synthesis of Complex Organic Molecules
No specific examples or methodologies have been found in the literature detailing the use of N-cyclohexyl-4-ethylcyclohexan-1-amine as a synthetic intermediate in the creation of complex organic molecules.
For the Construction of Polyfunctional Compounds
There is no available research that demonstrates the application of this compound in the construction of polyfunctional compounds.
Applications in Catalysis and Ligand Design
As Ligands in Coordination Chemistry
A search of coordination chemistry literature did not yield any instances of this compound being used as a ligand for metal complexes.
In Organocatalysis and Asymmetric Synthesis
There are no documented uses of this compound as an organocatalyst or in asymmetric synthesis methodologies.
Contributions to Materials Science
No information could be retrieved regarding the application or integration of this compound in the field of materials science.
Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.
Following a comprehensive search of scholarly articles, patents, and technical databases, it has been determined that there is no specific information available concerning the chemical compound "this compound" and its applications in chemical science and technology as outlined in the provided structure.
The search for data pertaining to its role in the development of novel materials, its use as a component in composite material formation, its function in supramolecular assembly, or its application in the development of novel chemical reagents and auxiliaries did not yield any relevant results.
While information on related compounds such as dicyclohexylamine (B1670486) or 4-ethylcyclohexylamine exists, the strict adherence to the subject compound "this compound" as per the instructions precludes the inclusion of data from these other substances. Therefore, without any specific research findings or technical data on "this compound," it is not possible to generate the requested professional and authoritative article.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclohexyl-4-ethylcyclohexan-1-amine?
- Methodology : Synthesis typically involves multi-step reactions, such as dealkylation of protected precursors or coupling reactions. For example, analogous compounds (e.g., piperazinyl-substituted cyclohexylamines) are synthesized via hydrogenolysis of dibenzyl-protected intermediates using palladium catalysts, followed by purification via column chromatography . Key steps include:
- Debenzylation : Removal of benzyl groups under hydrogen atmosphere.
- Coupling : Reaction with ethyl-substituted cyclohexane derivatives.
- Characterization : Confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Q. How is this compound characterized structurally?
- Techniques :
- MS (ESI+) : Determines molecular weight (e.g., m/z 198 [M + H]+ observed in related cyclohexylamine derivatives) .
- 1H NMR : Assigns proton environments (e.g., cyclohexyl protons appear as multiplet signals between δ 1.2–2.5 ppm) .
- Chromatography : HPLC or GC-MS for purity assessment.
Q. What are the stability and storage recommendations for this compound?
- Guidelines : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid exposure to moisture, as secondary amines can hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Approach :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for debenzylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance coupling reaction rates .
- Temperature Control : Maintain reactions at 50–60°C to balance kinetics and side-product formation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Repeat Experiments : Ensure consistency in sample preparation (e.g., solvent, concentration).
- Complementary Techniques : Use 13C NMR or 2D-COSY to clarify ambiguous proton assignments .
- Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methods :
- DFT Calculations : Model transition states using software like Gaussian or ORCA to assess activation barriers for substitution at the cyclohexylamine nitrogen .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DCM) .
Q. How to design stability studies under varying pH and temperature conditions?
- Protocol :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS .
- Kinetic Analysis : Plot degradation rates to identify Arrhenius parameters for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
